molecular formula C19H19N3O2S B10875352 2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide

2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide

Cat. No.: B10875352
M. Wt: 353.4 g/mol
InChI Key: QZHAOQVBNOKSKI-UHFFFAOYSA-N
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Description

2-[(3-ETHYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]-N-(4-METHYLPHENYL)ACETAMIDE is a complex organic compound with a unique structure that combines a quinazolinone core with a sulfanyl group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-ETHYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]-N-(4-METHYLPHENYL)ACETAMIDE typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

2-[(3-ETHYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]-N-(4-METHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are critical for achieving the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

2-[(3-ETHYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]-N-(4-METHYLPHENYL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(3-ETHYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]-N-(4-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes .

Properties

Molecular Formula

C19H19N3O2S

Molecular Weight

353.4 g/mol

IUPAC Name

2-(3-ethyl-4-oxoquinazolin-2-yl)sulfanyl-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C19H19N3O2S/c1-3-22-18(24)15-6-4-5-7-16(15)21-19(22)25-12-17(23)20-14-10-8-13(2)9-11-14/h4-11H,3,12H2,1-2H3,(H,20,23)

InChI Key

QZHAOQVBNOKSKI-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=CC=CC=C2N=C1SCC(=O)NC3=CC=C(C=C3)C

Origin of Product

United States

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